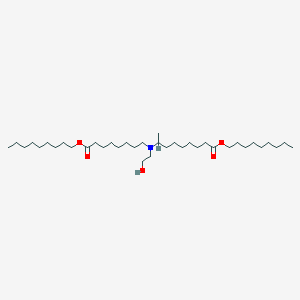
Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)nonanoate is a complex organic compound with a unique structure that includes nonyl, hydroxyethyl, and nonyloxy groups. This compound is primarily used in biochemical research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)nonanoate typically involves multiple steps, including esterification and amination reactionsThe final step involves the amination of the ester with a nonyloxy-substituted amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and amination reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions
Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)nonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include nonyl ketones, nonanoic acids, and substituted nonyl esters .
Scientific Research Applications
Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)nonanoate is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a reagent in organic synthesis and catalysis studies.
Biology: The compound is used in the study of lipid metabolism and membrane dynamics.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)nonanoate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It also interacts with specific proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Nonyl 8-((2-hydroxyethyl)(10-octyloctadecyl)amino)octanoate
- 1-Octylnonyl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate (SM-102)
Uniqueness
Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)nonanoate is unique due to its specific combination of nonyl, hydroxyethyl, and nonyloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized research and industrial applications .
Properties
Molecular Formula |
C37H73NO5 |
|---|---|
Molecular Weight |
612.0 g/mol |
IUPAC Name |
nonyl 8-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]nonanoate |
InChI |
InChI=1S/C37H73NO5/c1-4-6-8-10-12-19-25-33-42-36(40)28-22-15-14-18-24-30-38(31-32-39)35(3)27-21-16-17-23-29-37(41)43-34-26-20-13-11-9-7-5-2/h35,39H,4-34H2,1-3H3 |
InChI Key |
LNSZIZXHKCGCDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCO)C(C)CCCCCCC(=O)OCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















